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Compound of Interest |

Compound Name: (Boc)2-15NH
CAS No.: 137052-25-6
Cat. No.: B556018
. J

Di-tert-butyl iminodicarboxylate, (Boc)zNH, is a crystalline solid widely employed as a synthetic
surrogate for ammonia and a precursor to primary amines.[1] Its utility stems from the two tert-
butyloxycarbonyl (Boc) protecting groups, which significantly decrease the nucleophilicity of the
central nitrogen atom, allowing for controlled, stepwise reactions. The isotopic labeling with >N
introduces a powerful analytical dimension. The 1°N nucleus possesses a nuclear spin (1) of 2,
which, unlike the quadrupolar and highly abundant **N nucleus (I1=1), yields sharp, high-
resolution signals in Nuclear Magnetic Resonance (NMR) spectroscopy.[2] This unique
combination of a sterically encumbered, protected nitrogen source with a spin-active NMR
probe makes (Boc)2-1°NH an invaluable reagent for mechanistic elucidation, metabolic tracing,
and the synthesis of labeled standards.

Core Physicochemical and Spectroscopic Profile

The physical and chemical properties of (Boc)2-1>°NH are fundamentally governed by its
molecular structure. These properties dictate its handling, reactivity, and analytical
characteristics.

Table 1: Physicochemical and Spectroscopic Data for (Boc)z2-1>NH
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Property Value | Description Rationale & Comments
) Isotopic enrichment at the
Chemical Formula C10H19'*NOa4 ) N
nitrogen position.
Calculated based on the
_ molecular weight of the
Molecular Weight 218.26 g/mol
unlabeled compound (217.26
g/mol ).[3][4]
White to off-white crystalline Consistent with the unlabeled
Appearance .
solid analogue.[5][6]
] ] Expected to be nearly identical
Melting Point 114-117 °C
to the unlabeled compound.
Soluble in most organic
The two bulky, nonpolar tert-
- solvents (e.g., THF, CH2Clz, _
Solubility butyl groups dominate the

EtOAcC); Insoluble in water.[6]
[7]

molecule's solubility profile.

1H NMR (CDCls)

0 =1.5(s, 18H, C(CHs3)3), 0 =
7.5 (broad d, 1H, 5N-H)

The singlet represents the 18
equivalent protons of the two
Boc groups. The N-H proton
signal is a doublet due to

coupling with the >N nucleus.

13C NMR (CDCls)

5 = 28 (C(CH3)3), & = 82
(C(CHs)3), 3 = 152 (C=0)

Shows the characteristic
carbons of the Boc protecting

groups.

N NMR

Sharp singlet, chemical shift is
solvent and reference

dependent.

The key analytical feature. Its
precise chemical shift allows it
to be used as a reference
standard.[8]

**|R (KBr, cm~1) **

v = 3270 (N-H stretch), v =
1740 (C=0 stretch), v = 1150
(C-O stretch)

The N-H stretch will be slightly
shifted compared to the
unlabeled compound due to

the heavier isotope.
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Key Methodologies & Field Applications

The utility of (Boc)2->°NH is best demonstrated through its application in common, yet critical,
laboratory workflows.

Synthesis of *>N-Labeled Primary Amines via N-
Alkylation

(Boc)2-1°NH serves as an excellent nucleophile for SN2 reactions after deprotonation, providing
a robust method for introducing a protected *>N-amine. This approach is a modern, efficient
alternative to the classical Gabriel synthesis.[5][7]

Expertise & Causality Behind Experimental Choices:

o Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is optimal.[7]
It irreversibly deprotonates the N-H bond to form the sodium salt, maximizing the
concentration of the active nucleophile without competing in the subsequent alkylation step.

e Solvent System: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or
Dimethylformamide (DMF) are required. These solvents effectively solvate the cation (e.g.,
Na*) without reacting with the base or the anionic nitrogen intermediate. The absence of
water is critical to prevent quenching the anion.

» Deprotection: The Boc groups are strategically chosen for their stability to basic and
nucleophilic conditions, yet they are readily cleaved under strong anhydrous acid (e.g.,
Trifluoroacetic acid or HCI in dioxane).[1] This orthogonality is fundamental to modern
protecting group strategy.

Experimental Protocol: N-Alkylation and Deprotection

e Anion Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere
(Argon or N2), suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous
THF.

 To this suspension, add a solution of (Boc)2-°NH (1.0 eq.) in anhydrous THF dropwise at O
°C.
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Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen
evolution ceases. The formation of the sodium salt results in a clear solution or a fine
suspension.

Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (R-X, 1.0-1.2 eq.)
dropwise.

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis
indicates complete consumption of the starting materials (typically 12-24 hours).

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NHaCl
solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, filter, and
concentrate under reduced pressure.

Purify the resulting N-alkylated product, (Boc)2-*>NR, by silica gel column chromatography.

Deprotection: Dissolve the purified (Boc)2-*NR in dichloromethane (DCM) and add an
excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

Stir at room temperature for 1-3 hours until deprotection is complete.

Remove the solvent and excess TFA in vacuo to yield the crude >*N-labeled primary amine
salt, R-1>NH3+*TFA~.
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Anion Formation (Anhydrous)

(Boc)2-15NH + NaH in THF

Stir @ RT

[(Boc)2-15N]- Na+

Alkylatign (SN2)

(Add Alkyl Halide (R-X)j

Stir @ RT

| (Boc)2-15N-R |

Purification & Deprotection

Workup & Chromatography

Add TFA or HCI in Dioxane

Final Product:
R-15NH?2

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1°N-labeled primary amines.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b556018?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Application as a *>N NMR Chemical Shift Reference

The sharp singlet produced by (Boc)z-*>NH in ©°N NMR, combined with its chemical stability
and solubility in common deuterated solvents, makes it a suitable reference standard.

Trustworthiness of the Protocol: This protocol relies on the established stability and well-
defined resonance of the reference compound. For highest accuracy, referencing is often
performed relative to a primary standard like liquid ammonia, with the chemical shift of (Boc)=-
15NH being predetermined on a specific instrument.[9][10]

Experimental Protocol: External Referencing

o Prepare the Standard: Dissolve a small amount of (Boc)2-°NH in a suitable deuterated
solvent (e.g., CDCIs) within a sealed capillary tube.

o Sample Preparation: Place the sealed capillary inside the NMR tube containing your analyte
solution.

o Data Acquisition: Acquire the >N NMR spectrum of your sample. The spectrum will show the
signal of your compound and the sharp singlet from the external standard.

o Referencing: Calibrate the chemical shift axis (0) by setting the peak corresponding to
(Boc)2-1°NH to its pre-determined chemical shift value for that solvent and temperature.

Analyte in NMR Tube o Set Standard Peak
i cquire Data

NMR SPQCWO"191934>GQBW Spectrum ‘ Analyte Signals + Standard Peak | — 2 Known Value

[Calibraled Spectrum ‘ Accurate § values}

Standard in Capillary | (Boc)2-15NH

Click to download full resolution via product page

Caption: Logical workflow for using (Boc)2-1>°NH as an external NMR standard.

Conclusion
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(Boc)2-1°NH is a sophisticated yet practical reagent that embodies the principles of modern
chemical synthesis and analysis. It provides a reliable pathway for the introduction of a
protected °N-labeled amine functional group, while simultaneously serving as a valuable tool
for NMR-based structural and mechanistic studies. Its properties—governed by the dual nature
of the sterically bulky, acid-labile Boc groups and the NMR-active >N nucleus—offer a distinct
advantage for researchers in drug discovery and chemical biology. A thorough understanding of
the principles outlined in this guide is essential for its effective and strategic deployment in the
laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

2. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

3. Di-tert-butyl Iminodicarboxylate | CL0H19NO4 | CID 279800 - PubChem
[pubchem.ncbi.nim.nih.gov]

4. Di-tert-butyl-iminodicarboxylate | CAS 51779-32-9 | SCBT - Santa Cruz Biotechnology
[scbt.com]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://en.wikipedia.org/wiki/Nitrogen-15_nuclear_magnetic_resonance_spectroscopy
https://www.nmr.chem.uottawa.ca/details-nitrogen.shtml
https://pubchem.ncbi.nlm.nih.gov/compound/279800
https://en.wikipedia.org/wiki/Di-tert-butyl-iminodicarboxylate
https://pubmed.ncbi.nlm.nih.gov/24746715/
https://www.benchchem.com/product/b556018?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Di-tert-butyl-iminodicarboxylate
https://en.wikipedia.org/wiki/Nitrogen-15_nuclear_magnetic_resonance_spectroscopy
https://pubchem.ncbi.nlm.nih.gov/compound/Di-tert-butyl-Iminodicarboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Di-tert-butyl-Iminodicarboxylate
https://www.scbt.com/p/di-tert-butyl-iminodicarboxylate-51779-32-9
https://www.scbt.com/p/di-tert-butyl-iminodicarboxylate-51779-32-9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 5. nbinno.com [nbinno.com]

e 6. alfa-chemistry.com [alfa-chemistry.com]

e 7. What is Di-tert-butyl iminodicarboxylate? Chemicalbook [chemicalbook.com]
e 8. Nitrogen NMR [chem.ch.huji.ac.il]

e 9. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities
[nmr.chem.cornell.edu]

e 10. 15N chemical shift referencing in solid state NMR - PubMed [pubmed.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Strategic Overview: The Duality of Protection and
Probing]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556018#properties-of-boc-2-15nh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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